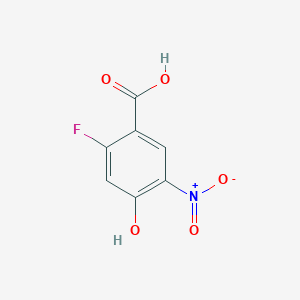

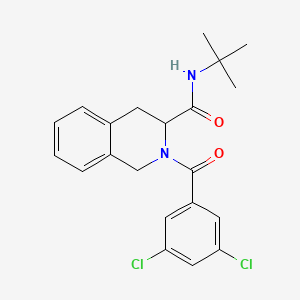

![molecular formula C8H16N2O3S B2934002 N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide CAS No. 1147736-15-9](/img/structure/B2934002.png)

N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide” is a compound that contains a piperidine nucleus . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities . The molecular structure of the compound was confirmed by single-crystal X-ray crystallographic studies .Chemical Reactions Analysis

The reaction proceeds via N-B bond formation and the 1,2-metalate shift within the boron-intermediate . Precursors can be easily obtained through the Mitsunobu reaction .科学的研究の応用

Catalytic Applications

A study by Niknam et al. (2006) demonstrated the use of methanesulfonic acid combined with sodium nitrite in the presence of wet SiO2 as an effective oxidizing agent for converting 1,4-dihydropyridines to their corresponding pyridine derivatives. This process exhibits excellent yields under mild, heterogeneous conditions (Niknam, Razavian, Zolfigol, & Mohammahpoor-Baltork, 2006).

Molecular and Supramolecular Structures

Jacobs, Chan, and O'Connor (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. This research provided detailed insights into their ligand properties for metal coordination (Jacobs, Chan, & O'Connor, 2013).

Transfer Hydrogenation Catalysis

Ruff, Kirby, Chan, and O'Connor (2016) synthesized derivatives and complexes for use in base-free transfer hydrogenation of ketones. This process highlights the role of methanesulfonamide derivatives in catalysis under air, without the need for dried, degassed substrates or basic additives (Ruff, Kirby, Chan, & O'Connor, 2016).

Vibrational Analysis and Structure

Tuttolomondo et al. (2005) explored the theoretical structure and vibrational analysis of ethyl methanesulfonate, providing insights into its electronic structure and the characteristics of the methanesulfonate anion as a leaving group. This study is crucial for understanding the molecular behavior of related compounds (Tuttolomondo, Navarro, Peña, Varetti, & Altabef, 2005).

Synthesis of Sulfonylated Piperidines

Furukawa, Hata, Shigeta, and Urabe (2019) presented a method for the rhodium-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate, leading to the concise preparation of sulfonylated unsaturated piperidines. This process highlights the synthetic utility of sulfonamide derivatives in producing complex molecular architectures (Furukawa, Hata, Shigeta, & Urabe, 2019).

作用機序

Target of Action

It’s structurally related to piperidine derivatives, which are known to interact with a variety of targets . For instance, one such compound, Ethyl Oxo (Piperidin-1-Yl)Acetate, has been reported to interact with Peptidyl-prolyl cis-trans isomerase A .

Mode of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Biochemical Pathways

Piperidine derivatives are known to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

将来の方向性

特性

IUPAC Name |

N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-14(12,13)9-7-8(11)10-5-3-2-4-6-10/h9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZVMWNOHOHQLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(=O)N1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

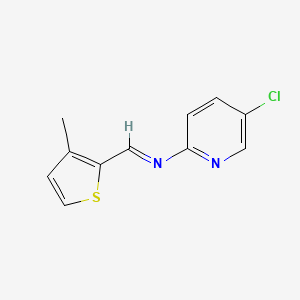

![2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2933922.png)

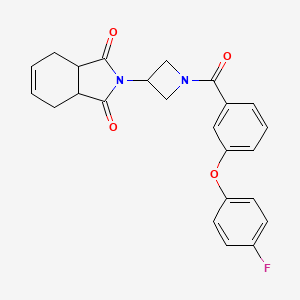

![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2933923.png)

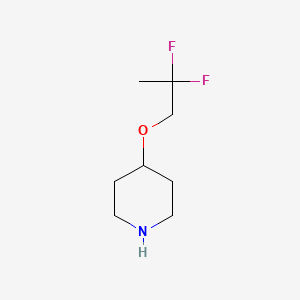

![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2933931.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)

![2-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2933935.png)

![[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2933940.png)

![2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2933941.png)